Cyanoformaldehyde

描述

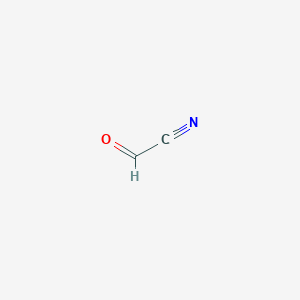

Structure

2D Structure

3D Structure

属性

IUPAC Name |

formyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HNO/c3-1-2-4/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHMQDODLHWPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021549 | |

| Record name | Oxoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4471-47-0 | |

| Record name | Acetonitrile, oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4471-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Cyanoformaldehyde

Quantum Chemical Methodologies Applied to Cyanoformaldehyde

A comprehensive understanding of this compound's behavior at the molecular level has been achieved through the application of various quantum chemical methods. These computational tools allow for the precise calculation of the molecule's electronic structure and energy, providing a foundational understanding of its stability and potential for isomeric transformations. Both Density Functional Theory (DFT) and post-Hartree-Fock methods have been instrumental in this research.

A significant investigation into the complete potential energy surface (PES) of this compound utilized the anharmonic downward distortion following (ADDF) algorithm. This systematic exploration was initially performed with the B3LYP-D3(BJ)/def2-TZVP level of theory, identifying numerous equilibrium structures, transition states, and dissociation channels. To ensure the accuracy of these findings, final energies were refined through single-point energy calculations using a variety of high-level theoretical methods, including other DFT functionals and advanced wave function-based approaches. acs.org

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory has proven to be a powerful and efficient method for studying the electronic structure of molecules like this compound. DFT methods approximate the complex many-electron problem by focusing on the electron density, offering a balance between computational cost and accuracy.

The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is a widely used DFT method that has been applied to the study of this compound. In a comprehensive study of its potential energy surface, the initial optimization of the this compound structure was carried out using the B3LYP functional combined with the D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)) and the def2-TZVP basis set. acs.org This level of theory was employed for the initial exploration of the PES, which successfully identified 48 equilibrium structures, 152 transition states, and 49 dissociation channels. acs.org

The study identified the global minimum energy structure, designated as EQ0, and several higher-energy isomers. The relative free energies of the five most stable isomers were calculated at 298.15 K. These results highlight the thermodynamic stability of different this compound isomers.

| Isomer | Relative Free Energy (kcal/mol) |

|---|---|

| EQ0 (HC(O)CN) | 0.0 |

| EQ7 | 11.1 |

| EQ9 | 28.9 |

| EQ5 | 31.8 |

| EQ13 | 42.9 |

To refine the energy calculations, a range-separated hybrid functional, ωB97X-D, was employed with the def2-QZVPP basis set for single-point energy calculations. acs.org This functional is known for its improved description of non-covalent interactions and long-range effects, providing a more accurate picture of the relative energies of the various structures on the potential energy surface. The use of this functional represents a step up in accuracy from the initial B3LYP calculations, offering a valuable comparison and validation of the energetic landscape of this compound.

Post-Hartree-Fock Methods in this compound Research

To achieve even higher accuracy, particularly for the energetic properties of this compound, researchers have turned to more computationally intensive post-Hartree-Fock methods. These methods explicitly account for electron correlation, which is crucial for a precise description of molecular energies.

Second-order Møller-Plesset perturbation theory (MP2) is a widely used post-Hartree-Fock method that offers a significant improvement over the Hartree-Fock approximation by including electron correlation effects. In the study of this compound, MP2 calculations with the aug-cc-pVTZ basis set were used to further refine the single-point energies of the structures identified on the potential energy surface. acs.org This method provides a higher level of theory for comparison and validation of the DFT results.

For the most accurate energy calculations, coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry. This high-level method was used to obtain benchmark single-point energies for the this compound system, employing the aug-cc-pVTZ basis set. acs.org Furthermore, the geometrical parameters of the identified structures were compared with those from further optimization at the CCSD(T)/aug-cc-pVTZ level of theory, which confirmed the reliability and accuracy of the initial calculations. acs.org

The following table presents a comparison of the relative energies for key isomerization pathways calculated at different levels of theory, demonstrating the consistency of the computational results.

| Pathway | B3LYP-D3(BJ)/def2-TZVP (kcal/mol) | ωB97X-D/def2-QZVPP (kcal/mol) | MP2/aug-cc-pVTZ (kcal/mol) | CCSD(T)/aug-cc-pVTZ (kcal/mol) |

|---|---|---|---|---|

| EQ0 → EQ7 | 11.1 | 10.8 | 11.5 | 11.2 |

| EQ0 → EQ5 | 31.8 | 32.5 | 30.9 | 31.4 |

| EQ7 → EQ9 | 17.8 | 18.1 | 17.5 | 17.9 |

Basis Set Selection and Impact on Computational Accuracy

In the computational study of this compound and its isomers, the selection of an appropriate basis set is crucial for achieving accurate theoretical predictions. The basis set, which is a set of mathematical functions used to represent the electronic wave function, directly influences the quality of the calculated molecular properties.

Various basis sets have been employed in the theoretical investigations of this compound. For instance, density functional theory (DFT) calculations have utilized the B3LYP functional combined with the 6-311++G** basis set to explore the geometry and vibrational frequencies of the molecule. oup.com This combination is often chosen for its balance of computational cost and accuracy in describing electronic structures.

For more demanding calculations, such as those involving excited states or a very precise determination of molecular geometries, larger and more flexible basis sets are required. Studies have employed basis sets like def2-TZVPP, ANO-L-VQZP, and aug-cc-pVTZ to obtain highly accurate results. nih.gov These basis sets include polarization and diffuse functions, which are essential for describing the anisotropic distribution of electron density and the behavior of electrons far from the nucleus, respectively. The inclusion of at least 'd' and 'f' orbitals for hydrogen and second/third-row atoms, respectively, is a characteristic of these larger basis sets, which is a significant step up from the double-ζ bases for highly correlated methods. nih.gov

A comprehensive investigation of the potential energy surface of this compound has been performed using the B3LYP-D3(BJ)/def2-TZVP level of theory. acs.orgresearchgate.net This choice reflects a compromise between accuracy and computational feasibility for exploring a large number of molecular structures and reaction pathways. The 'def2-TZVP' basis set is a triple-zeta valence basis set with polarization functions, which provides a good description of the molecular structure and energetics.

The impact of the basis set on computational accuracy is significant. Larger basis sets, while computationally more expensive, generally lead to more accurate results that are closer to the complete basis set limit. For example, comparisons of excited-state geometries obtained with different methods show that the best agreement is achieved when all electrons are correlated and a large basis set like aug-cc-pVTZ is used. nih.gov The choice of basis set can also affect the predicted stability and reactivity of different isomers, making a careful selection essential for reliable computational studies.

Potential Energy Surface (PES) Mapping and Exploration

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org Mapping the PES of this compound allows for the identification of all stable isomers (local minima), the transition states that connect them, and the pathways for isomerization and dissociation reactions. acs.orgresearchgate.net A thorough exploration of the PES provides a comprehensive understanding of the molecule's chemical behavior.

Global Reaction Route Mapping (GRRM) Algorithms

Global Reaction Route Mapping (GRRM) is a powerful computational strategy for the automated exploration of a molecule's PES. researchgate.netrsc.org This approach aims to systematically find all important reaction pathways, including those for isomerization and dissociation, without prior knowledge of the reaction mechanisms. rsc.org For this compound, the GRRM program, in conjunction with quantum chemical calculation packages like Gaussian, has been used to fully investigate its PES. acs.orgresearchgate.netnih.gov

The Anharmonic Downward Distortion Following (ADDF) algorithm is a core component of the GRRM program. researchgate.netresearchgate.net The ADDF method systematically explores the PES starting from a known equilibrium structure (a local minimum). researchgate.net It works by identifying and following the directions of anharmonic downward distortions, which are deviations from the harmonic potential that point towards transition states and dissociation channels. researchgate.nethokudai.ac.jp By following these paths, the ADDF algorithm can automatically locate transition states and new minima on the PES, thus mapping out the reaction network. researchgate.net This method has been successfully applied to provide a comprehensive investigation of the complete HC(O)CN potential energy surface, enabling an exhaustive mapping of its equilibrium structures, transition states, and dissociation channels. acs.orgresearchgate.net

The Scaled Hypersphere Search with ADDF (SHS-ADDF) method is an advancement that enhances the efficiency of PES exploration, particularly for larger and more complex molecules. acs.orgnih.gov This two-phase approach first employs systematically scaled hyperspheres around each minimum on the PES to trace uphill pathways and locate transition states (TSs) and dissociation channels (DCs). nih.gov In the second phase, intrinsic reaction coordinate (IRC) calculations are performed from each identified TS to confirm the connected equilibrium structures (EQs) or DCs. nih.gov The SHS-ADDF methodology facilitates an automated and efficient investigation of the PES, independent of the size of the molecule. acs.orgnih.gov

Identification and Characterization of Equilibrium Structures (EQs)

Through the application of GRRM and the ADDF algorithm, a systematic conformational analysis of this compound has led to the identification of numerous equilibrium structures (EQs), which represent the stable isomers of HC(O)CN. acs.orgresearchgate.netnih.gov At the B3LYP-D3(BJ)/def2-TZVP level of theory, a total of 48 EQs have been identified on the potential energy surface. acs.orgresearchgate.net

These equilibrium structures correspond to different arrangements of the atoms, including various linear, cyclic, and branched isomers. The relative stability of these isomers is determined by their zero-point vibrational energy (ZPVE) corrected relative energies at 0 K. nih.gov The characterization of these EQs provides a comprehensive database of the conformational landscape of this compound and is crucial for understanding its potential presence and reactivity in different environments, such as interstellar space. acs.orgresearchgate.net

Table 1: Selected Equilibrium Structures (EQs) of this compound and Their Relative Energies

| Structure ID | Chemical Formula | Relative Energy (kcal/mol) |

| EQ0 | HC(O)CN | 0.00 |

| EQ5 | HNCCO | 50.3 |

| EQ7 | HC(O)NC | 24.5 |

| EQ9 | O-c-CNC-H | 72.5 |

| EQ13 | c-HCCN(O) | 100.2 |

Note: The relative energies are provided for a selection of isomers to illustrate the range of stabilities. The full list contains 48 structures. Data sourced from a comprehensive study on the potential energy surface of this compound. acs.org

Delineation of Transition States (TSs) in Reaction Pathways

The exploration of the this compound PES has also led to the delineation of the transition states (TSs) that connect the various equilibrium structures. acs.orgresearchgate.netnih.gov A transition state is a saddle point on the PES that represents the highest energy point along a reaction pathway. fossee.in The identification and characterization of TSs are essential for understanding the kinetics and mechanisms of isomerization and dissociation reactions.

The comprehensive investigation of the HC(O)CN PES revealed 152 transition states. acs.orgresearchgate.net These transition states mediate the 80 unique isomerization pathways that connect the different equilibrium structures. acs.orgresearchgate.netnih.gov Additionally, 34 TS-mediated dissociation channels have been identified. acs.orgresearchgate.net The energy of a transition state relative to the reactant determines the activation energy of a reaction, which is a key factor in its rate.

Table 2: Examples of Transition States (TSs) and their Connected Structures in the this compound System

| Transition State | Connected Structures | Description of Transformation | Relative Energy of TS (kcal/mol) |

| TS0 | EQ0 ↔ DC (C(O)CN + H) | C-H bond dissociation | 54.2 |

| TS4 | EQ0 ↔ DC (HCO + CN) | C-C bond dissociation | 80.1 |

| TS11 | EQ9 ↔ DC | Ring-opening of O-c-CNC-H | 94.7 |

| TS20 | EQ5 ↔ DC (HNC + CO) | Dissociation of HNCCO | 85.3 |

| TS47 | EQ5 ↔ EQ28 | Isomerization of HNCCO | 98.4 |

| TS55 | EQ25 ↔ DC | Ring-opening of HN-c-COC to HNCCO | 112.5 |

| TS57 | EQ25 ↔ DC | Ring-opening of HN-c-COC to HNCOC | 115.8 |

| TS61 | EQ3 ↔ DC | Hydrogen atom dissociation from HCOCN | 95.1 |

| TS63 | EQ4 ↔ DC | HCO + CN fragmentation from an isomer | 92.6 |

| TS72 | EQ0 ↔ DC (HCO + CN) | Alternative C-C bond dissociation path | 89.9 |

Note: This table presents a selection of transition states to illustrate the types of transformations occurring on the this compound PES. The relative energies are with respect to the global minimum, EQ0. Data sourced from a detailed computational study. acs.orgnih.gov

Compound Names

Analysis of Dissociation Channels (DCs) in Formyl Cyanide Transformations

Theoretical studies of this compound, also known as formyl cyanide, have identified multiple dissociation channels (DCs) through which the molecule can fragment. These investigations, often employing computational algorithms to map the potential energy surface, reveal both direct and transition state (TS)-mediated dissociation pathways. researchgate.net

A comprehensive analysis identified 49 distinct dissociation channels for the isomers of the HC(O)CN system. acs.org For the most stable isomer, this compound (designated as EQ0), the dissociation processes are in competition with isomerization pathways. acs.org The primary dissociation routes for this global minimum structure proceed through two main pathways. One pathway (EQ0–TS0–DC) results in the fragmentation of HC(O)CN into a C(O)CN radical and a hydrogen atom (H). acs.org Other significant pathways (EQ0–TS4–DC and EQ0–TS72–DC) lead to the formation of the formyl radical (HCO) and the cyanide radical (CN). acs.org

Computational analysis of reaction rates indicates that dissociation is heavily favored over isomerization for the primary HC(O)CN structure. The rate constant for the dissociation channel leading to HCO + CN is significantly higher (5.1 × 10⁻³² s⁻¹) compared to the rate constant for the most favorable isomerization pathway (3.4 × 10⁻⁴⁵ s⁻¹). acs.org

Other isomers of this compound also exhibit unique dissociation patterns. For instance, the HCONC isomer can fragment into CN + HCO or undergo rotational dissociation. nih.gov The cyclic H–c–C(O)CN structure has multiple dissociation routes, including fragmentation into CO and hydrogen cyanide (HCN). nih.gov

Key Dissociation Channels for this compound (EQ0)

| Pathway Notation | Dissociation Products | Significance |

|---|---|---|

| EQ0–TS0–DC | C(O)CN + H | Primary fragmentation pathway. acs.org |

| EQ0–TS4–DC | HCO + CN | Dominant dissociation channel based on reaction rate constants. acs.org |

| EQ0–TS72–DC | HCO + CN |

Conformational Analysis and Isomerization Dynamics

Extensive computational investigation of the this compound potential energy surface (PES) has been conducted to identify its various stable conformational isomers. researchgate.net Using the anharmonic downward distortion following (ADDF) algorithm at the B3LYP-D3(BJ)/def2-TZVP level of theory, a complex network of isomers has been mapped out. acs.org This systematic analysis revealed a total of 48 distinct equilibrium structures (isomers), 152 transition states connecting them, and 49 dissociation channels. researchgate.netacs.org

The most stable structure is this compound itself, HC(O)CN, which represents the global minimum on the potential energy surface (designated EQ0). acs.org Several other higher-energy isomers have been identified as significant due to their relative stability compared to the larger pool of conformers. These include HC(O)NC (isothis compound), a cyclic structure O–c-CNC–H, HNCCO, and OCNCH. acs.org

Relative Free Energies of the Five Most Stable Isomers of this compound

| Designation | Structure | Relative Free Energy (kcal/mol) |

|---|---|---|

| EQ0 | HC(O)CN | 0.0 acs.org |

| EQ7 | HC(O)NC | 23.8 acs.org |

| EQ9 | O–c-CNC–H (cyclic) | 32.8 acs.org |

| EQ5 | HNCCO | 34.1 acs.org |

| EQ13 | OCNCH | 37.5 acs.org |

The transformation between different isomers of this compound occurs via specific interconversion pathways, each characterized by a transition state and an associated energy barrier. acs.org Computational studies have identified 80 unique isomerization processes that connect the various equilibrium structures. researchgate.net

The conversion of the higher-energy isomer HC(O)NC (EQ7) back to the more stable HC(O)CN (EQ0) involves the rearrangement of the isocyano group (–NC) into a cyano group (–CN). This process (pathway EQ7-TS5-EQ0) must overcome a significant energy barrier of 31.4 kcal/mol. acs.org Transformations into less stable isomers generally require surmounting even higher energy barriers. For example, the isomerization of HC(O)CN to HCCNO, which involves the translocation of the oxygen atom, has a substantial energy barrier of 151.9 kcal/mol. acs.org

Conversely, some pathways feature lower energy barriers, suggesting they are more thermodynamically favorable. The isomerization of HOCCN to HC(O)CN, for instance, proceeds with a relatively low energy barrier of 17.2 kcal/mol, indicating a favorable route back to the global minimum structure. acs.org

Selected Isomerization Pathways and Energy Barriers

| Pathway | Description | Energy Barrier (kcal/mol) |

|---|---|---|

| EQ7 → EQ0 | HC(O)NC → HC(O)CN | 31.4 acs.org |

| EQ4 → EQ0 | HOCCN → HC(O)CN | 17.2 acs.org |

| EQ13 → EQ3 | OCNCH → HCOCN | 68.6 acs.org |

| EQ0 → EQ6 | HC(O)CN → HCCNO | 151.9 acs.org |

| EQ7 → EQ40 | HC(O)NC → H–c–C(O)CN (cyclic) | 146.7 acs.org |

The stability of this compound and its isomers is highly dependent on the surrounding environment. In the gas phase, such as the conditions found in interstellar molecular clouds, the stability is primarily determined by the molecule's intrinsic properties and the energy barriers for isomerization and dissociation. acs.orgwikipedia.org Theoretical calculations have assessed the stability of these isomers under interstellar conditions by comparing the energy barriers with typical interstellar UV radiation energies (138.4–313.6 kcal/mol). acs.org The analysis indicates that most isomerization pathways have barriers below this energy range, suggesting that these species may require shielded environments to maintain detectable abundances and avoid decomposition or interconversion. acs.org

In condensed phases (liquid or solid), conformational stability is also influenced by intermolecular forces. While specific theoretical studies on the condensed-phase stability of this compound are not detailed in the provided sources, general principles of conformational analysis suggest that factors like packing efficiency and intermolecular interactions would alter the relative energies of the conformers. researchgate.net For other molecules, it has been shown that a conformer that is more stable in the gas phase may not be the most stable in a crystal lattice, where molar volume and intermolecular forces play a dominant role. researchgate.net Therefore, the relative abundance of this compound isomers would likely differ between the gas and condensed phases.

Advanced Molecular Dynamics Simulations

Born-Oppenheimer Molecular Dynamics (BOMD) is a powerful computational method for simulating the dynamic evolution of a molecular system. nih.gov In this approach, the forces acting on the nuclei are calculated "on the fly" using quantum mechanical methods for a given nuclear configuration. gatech.edu These forces are then used to solve the classical equations of motion, allowing the simulation to trace the trajectory of the atoms over time. gatech.edu

The core of the method relies on the Born-Oppenheimer approximation, which assumes that the motion of electrons is much faster than that of the nuclei, allowing the electronic structure to be solved independently for a fixed nuclear geometry. nih.gov This avoids the need to pre-calculate a global potential energy surface, making it suitable for exploring complex reaction pathways, including bond breaking and formation. scispace.com

By propagating the trajectories of the nuclei on the ground-state electronic potential energy surface, BOMD simulations provide detailed insights into reaction mechanisms, transition states, and the dynamics of chemical transformations. gatech.edu This technique is particularly valuable for studying the reaction trajectories of molecules like this compound, as it can map out the complex interplay between its various isomerization and dissociation channels without prior assumptions about the reaction coordinates. While the specific application of BOMD to this compound is not detailed in the search results, the methodology is broadly applied to understand such reactive systems.

Classical Trajectory Calculations for Reaction Mechanisms

Classical and quasi-classical trajectory (QCT) calculations are powerful computational methods used to simulate the time-evolution of a chemical reaction and understand its dynamics. researchgate.net This approach models the motion of atoms as classical particles moving on a potential energy surface (PES), which is typically generated from high-level electronic structure theory calculations. researchgate.net By simulating a large number of these trajectories, each with slightly different initial conditions, researchers can gain detailed insights into the mechanics of a reaction beyond what is available from purely statistical theories like transition state theory.

A common application of this method is in post-transition state dynamics simulations. researchgate.net In this type of study, trajectories are initiated at the rate-controlling transition state (TS) and propagated forward in time to the products and backward to the reactants. researchgate.net This allows for the direct observation of the atomic motions that occur as the reacting molecule descends from the high-energy transition state to form stable products.

These simulations are particularly valuable for understanding:

Product Energy Partitioning: Trajectory calculations can predict how the excess energy of the reaction is distributed among the translational, rotational, and vibrational modes of the product molecules. researchgate.net

Non-Statistical Dynamics: They can reveal whether a reaction follows the statistically predicted minimum energy path or if dynamic effects lead to alternative, non-intuitive pathways. This is crucial for reactions that may involve intermediates that are not fully equilibrated before proceeding to products. nsf.gov

Reaction Mechanisms: By visualizing the atomic movements over time, researchers can confirm reaction mechanisms, identify short-lived intermediates, and uncover unexpected reaction pathways.

While specific classical trajectory studies focused solely on this compound's reaction mechanisms are not detailed in the provided sources, the extensive mapping of its potential energy surface, including numerous transition states, provides the necessary foundation for such investigations. acs.orgnih.gov For instance, starting trajectories from the identified transition states for this compound dissociation, such as TS61 (leading to H + OCCN) or TS63 (leading to HCO + CN), would elucidate the detailed dynamics of these fragmentation processes. nih.gov

Simulation of Unimolecular Kinetics and Dissociation Processes

The unimolecular kinetics and dissociation of this compound (HCOCN) and its isomers have been extensively investigated through the computational exploration of its global potential energy surface (PES). acs.orgnih.gov These studies utilize advanced algorithms to systematically map out all stable molecules (equilibrium structures, EQs), transition states (TSs), and dissociation channels (DCs) for a given chemical formula. acs.org

One such comprehensive study on the C₂HNO system employed the global reaction route mapping (GRRM) program in conjunction with the anharmonic downward distortion following (ADDF) algorithm. acs.orgnih.gov Using the B3LYP-D3(BJ)/def2-TZVP level of theory, this investigation successfully identified 48 equilibrium structures, 152 transition states, and 49 dissociation channels on the this compound PES. acs.org

The simulations reveal several key dissociation pathways for this compound and its various isomers. The primary HCOCN isomer, for example, exhibits two main fragmentation routes: one involving the dissociation of a hydrogen atom and another leading to the formation of formyl (HCO) and cyanide (CN) radicals. nih.gov Other isomers undergo different fragmentation processes, often involving ring-opening or isomerization prior to dissociation. nih.gov

The relative energies of these transition state-mediated dissociation channels, calculated at 0 K, provide critical information for understanding the unimolecular kinetics of the system. A lower relative energy for a transition state generally implies a more favorable or faster dissociation pathway.

| Isomer (Structure) | Dissociation Pathway (EQ–TS–DC) | Products | Relative Energy of TS (kcal/mol) |

|---|

These computational simulations are fundamental to predicting the stability and reactivity of this compound under various conditions, such as those found in interstellar molecular clouds where it has been detected. acs.org By characterizing the energetics of different dissociation pathways, researchers can determine the most likely decomposition routes and the resulting chemical products. nih.gov

Formation Pathways and Chemical Evolution of Cyanoformaldehyde

Gas-Phase Reaction Mechanisms for Cyanoformaldehyde Synthesis

The formation of this compound in the gas phase is thought to occur through several types of reactions, including neutral-neutral reactions and ion-molecule reactions. The reaction between formaldehyde (B43269) and the cyanide radical is a key proposed pathway.

The reaction between formaldehyde (H₂CO) and the cyanide radical (CN) is considered a plausible route for the formation of this compound in the gas phase. acs.org This reaction has been the subject of computational investigations to determine its feasibility and efficiency under various conditions, particularly those found in the interstellar medium (ISM). acs.orgresearchgate.netresearchgate.net

However, recent studies have indicated that the main channel for this reaction is hydrogen abstraction, leading to the formation of hydrogen cyanide (HCN) and the formyl radical (HCO). acs.org This finding has led to the consideration of alternative formation pathways for this compound in astrochemical models. acs.org

The nature of the attack by the cyanide radical on formaldehyde is a critical factor. The attack can occur at the carbon or the oxygen atom of the carbonyl group. Theoretical studies suggest that the N-attack by the CN radical on the oxygen of formaldehyde is unfavorable and does not occur. researchgate.net Similarly, the C-attack by the CN radical on the oxygen atom would involve a transition state with higher energy than the reactants, making this pathway unlikely under typical ISM conditions. researchgate.net

Quantum chemical calculations are a powerful tool for determining the rate coefficients of chemical reactions, providing insights that complement experimental studies. fiveable.menih.gov These calculations involve solving the Schrödinger equation to map the potential energy surface (PES) of a reaction, identifying reactants, products, and transition states. fiveable.me

For the H₂CO + CN reaction, computational studies have been performed to determine its rate coefficient. One such study suggested the reaction is effective at low temperatures, with a calculated rate coefficient of 1.1 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ at 60 K. acs.org However, as noted, more recent research points to hydrogen abstraction as the dominant pathway, which would significantly affect the rate of this compound formation via this specific channel. acs.org

The accuracy of these calculations depends on the level of theory and basis sets employed. fiveable.meresearchgate.net Methods like Density Functional Theory (DFT) and high-level ab initio calculations such as Coupled Cluster (CCSD(T)) are often used to achieve high accuracy. researchgate.netnih.gov

Table 1: Theoretical Approaches in Reaction Rate Determination

| Theoretical Method | Description | Application in this compound Formation |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used for its balance of accuracy and computational cost. fiveable.me | Used to explore the potential energy surface of the H₂CO + CN reaction and identify stationary points. |

| Coupled Cluster (CC) | A highly accurate ab initio method for electronic structure calculations. CCSD(T) is often considered the "gold standard" for single-reference systems. researchgate.net | Employed for high-accuracy single-point energy calculations to refine the energies of stationary points on the PES. |

| Transition State Theory (TST) | A theory that relates the rate of a reaction to the properties of the transition state. It is used to calculate rate constants from the potential energy surface. fiveable.menih.gov | Applied to calculate the rate coefficients for the various product channels of the H₂CO + CN reaction. |

Some gas-phase reactions, particularly those involving radicals or ions, can proceed without an energy barrier, known as barrierless reactions. chemrxiv.org These reactions are often characterized by a negative temperature dependence of the reaction rate. chemrxiv.org The reaction between the silicon nitride radical (SiN) and ethylene, for example, is a barrierless addition reaction. uhmreactiondynamics.org

For the H₂CO + CN reaction, the entrance channel is considered to be barrierless. acs.org This implies that the reaction can proceed efficiently even at the very low temperatures found in interstellar clouds. The absence of a barrier in the initial stage of the reaction is a key factor in its potential importance in astrochemical environments. While the initial addition may be barrierless, subsequent steps to form this compound can involve transition states with energy barriers. acs.orgresearchgate.net

A thorough analysis of the potential energy surface for the H₂CO + CN reaction reveals multiple possible product channels. acs.org These include the formation of this compound (HC(O)CN) and a hydrogen atom, as well as the products of hydrogen abstraction, hydrogen cyanide (HCN) and the formyl radical (HCO). acs.org

Given the questions surrounding the efficiency of the H₂CO + CN reaction for producing this compound, other neutral gas-phase reactions have been considered. For instance, the reaction between acetaldehyde (B116499) (CH₃CHO) and the cyanide radical has been suggested as a more favorable route. acs.org

Additionally, the reaction between the formyl radical (HCO) and the cyanomethyl radical (CH₂CN) has been proposed as a barrierless, direct association pathway leading to cyanoacetaldehyde, a related molecule. unipd.itresearchgate.netfigshare.com While not directly forming this compound, this highlights the potential for radical-radical reactions to synthesize complex organic molecules in the gas phase.

Ion-molecule reactions are another important class of reactions in interstellar and planetary environments. purdue.edunih.gov These reactions are often rapid due to the long-range electrostatic interactions between the ion and the neutral molecule.

Ion-Molecule Reactions Leading to this compound

Capture Theories for Rate Coefficient Computation

The rates of ion-molecule reactions, which can be significant in the formation and destruction of interstellar molecules like this compound, are often estimated using capture theories. researchgate.net These theories provide a framework for calculating the rate coefficient for a reaction that is assumed to occur with 100% probability once the reactants are within a certain critical distance. The long-range intermolecular potential between the ion and the neutral molecule governs this "capture" process.

Several capture theory models have been developed to predict the rate coefficients for reactions between ions and molecules. oup.com These range from the Langevin model for non-polar molecules to more sophisticated methods for polar molecules. oup.com The key assumptions underpinning these approaches are crucial in determining their applicability and accuracy. oup.com For reactions involving polar molecules like many interstellar species, the interaction potential includes contributions from the ion-induced dipole and ion-permanent dipole interactions.

The accuracy of capture theory predictions has been examined through detailed comparisons with low-temperature experimental measurements. oup.com These comparisons help in selecting the appropriate capture theory method for a given class of ion-molecule reaction and set of experimental conditions. oup.com While computationally straightforward, classical capture theory models were primarily developed for temperatures around 300 K. oup.com For the cold environments of the ISM, quantum effects can become significant, necessitating more advanced theoretical treatments. oup.com

Table 1: Key Parameters in Capture Theory Models for Ion-Molecule Reactions

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Polarizability (α) | The ease with which the electron cloud of a neutral molecule can be distorted by an electric field. | Influences the ion-induced dipole interaction, a key component of the long-range potential. |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a polar molecule. | The ion-permanent dipole interaction is significant for polar molecules and is a major factor in determining the capture rate. |

| Reduced Mass (μ_r) | The "effective" inertial mass in the two-body problem of the colliding ion and neutral molecule. | Appears in the expression for the collision velocity and thus the capture cross-section. |

| Temperature (T) | The temperature of the reacting system. | Affects the rotational distribution of the neutral molecule and the relative collision energy, which can influence the capture rate. |

This table is generated based on general principles of capture theory and its application to ion-molecule reactions.

Electron Transfer Mechanisms Involving this compound Anion Radical

The this compound anion radical (HCOCN⁻•) can participate in electron transfer (ET) reactions, which represent a fundamental class of chemical transformations. oup.com Computational studies of reactions between ketyl radical anions and alkyl halides have revealed a competition between a dissociative electron transfer (ET) mechanism and a substitution (SUB(C)) process that leads to a C-alkylation product. oup.com

In the case of the reaction of the formaldehyde radical anion with methyl chloride, the dissociative ET pathway is favored. oup.com However, for the this compound radical anion, the reaction proceeds via a substitution mechanism. oup.com The transition states for both the ET and SUB(C) reactions share a general structure with partial C-C bonding between the reactants. oup.com

The potential energy surface for these reactions can be complex, with the possibility of a single transition state leading to two different product channels (ET and SUB(C)). oup.com The specific pathway taken can depend on the coordinate system used to define the reaction path, with mass-weighted coordinates often providing the intrinsic reaction coordinate. oup.com Molecular dynamics simulations may be necessary to fully explore these borderline mechanisms where a single transition state can lead to multiple products. oup.com

Formation in Interstellar Ice Phases

The surfaces of interstellar dust grains, often coated with ice mantles, provide a crucial environment for the formation of complex molecules, including this compound. nih.gov

Surface Reaction Pathways on Dust Grains

In the cold and dense regions of interstellar space, gas-phase species can accrete onto dust grains, which act as a substrate for chemical reactions. utexas.edu These grain surfaces serve as a "third body" to dissipate the energy released during exothermic bond formation, enabling reactions that are inefficient in the gas phase. utexas.edu The formation of this compound on grain surfaces is thought to occur through reactions involving accreted species. nih.gov One proposed pathway is the reaction between the cyanide radical (CN) and formaldehyde (H₂CO), both of which are known to be present in interstellar ices. nih.govresearchgate.net

The mobility of reactants on the grain surface, governed by thermal hopping or quantum tunneling, is a key factor in determining reaction rates. oup.com For lighter species, tunneling can be significant even at the low temperatures of interstellar clouds. oup.com When two reactive species meet on the surface, they can react, sometimes requiring an activation energy barrier that can be overcome via quantum mechanical tunneling. oup.com

Influence of Ice Composition (e.g., H₂O, Methanol) on Formation

The composition of the interstellar ice mantle significantly influences the surface chemistry. nih.gov Water (H₂O) is the dominant component of these ices, but other molecules like methanol (CH₃OH) are also abundant. nih.gov The presence of these molecules can affect the binding energies of reactants and intermediates to the surface, as well as their diffusion rates.

For instance, the formation of formaldehyde and methanol itself occurs efficiently through the hydrogenation of carbon monoxide (CO) in a H₂O-CO ice mixture at 10 K. researchgate.net This demonstrates that the water ice matrix facilitates these surface reactions. The interaction of this compound with water molecules has also been studied computationally, providing insights into the influence of bimolecular interactions on product distribution. wayne.edu While the direct influence of methanol on this compound formation is less constrained, its presence in the ice matrix would alter the surface environment and could potentially open up new reaction pathways or modify the efficiency of existing ones.

Accretion and Thermal Evaporation Processes in Gas-Grain Interaction

The interaction between the gas phase and the solid phase (dust grains) is a dynamic process involving accretion and desorption. nih.gov Gas-phase molecules, including this compound, can accrete onto the surfaces of dust grains, depleting their gas-phase abundance. nih.gov This process is a significant depletion mechanism for gas-phase molecules in dense interstellar clouds. nih.gov

Once on the grain surface, molecules can be returned to the gas phase through various desorption mechanisms. Thermal evaporation, or desorption, occurs when the temperature of the grain increases, providing enough energy for the adsorbed species to overcome their binding energy to the surface. arxiv.org This can happen in regions of star formation where the dust is heated by the protostar. nih.gov Non-thermal desorption mechanisms, such as cosmic-ray-induced desorption, can also release molecules from the ice mantle back into the gas phase even in cold regions. arxiv.org The balance between accretion and desorption plays a crucial role in determining the observed abundances of molecules like this compound in both the gas and solid phases. nih.gov

Photochemical Pathways and Stability

The stability of this compound and its potential to undergo photochemical transformations are critical aspects of its chemistry in environments exposed to ultraviolet (UV) radiation, such as the diffuse interstellar medium or the upper layers of protoplanetary disks.

Computational studies have explored the potential energy surface of this compound and its isomers, identifying various dissociation pathways. wayne.edu The primary dissociation pathways for the most stable isomer, HC(O)CN, are fragmentation into C(O)CN + H and HCO + CN. wayne.edu The relative rates of these dissociation channels compared to isomerization pathways provide insight into the molecule's stability under different conditions. wayne.edu

The energy barriers for these dissociation and isomerization pathways can be compared to the energies of interstellar UV radiation (typically in the range of 138.4–313.6 kcal/mol) to assess the likelihood of photochemical transformations. wayne.edu Several pathways are photochemically accessible within this energy range, suggesting that this compound and its isomers can be interconverted or destroyed by UV photons. wayne.edu However, for less stable isomers to be detectable, they would require continuous formation to counteract their rapid photochemical destruction. wayne.edu The photolytic degradation of related cyanide-containing compounds often involves the formation of radical species and subsequent rearrangement or fragmentation. nih.gov

UV Photolysis and Dissociation Channels

Exposure to ultraviolet radiation can provide sufficient energy to break the chemical bonds within the this compound molecule, leading to its dissociation into smaller fragments. Computational studies mapping the potential energy surface of HCOCN have identified several key dissociation channels. These processes are critical in determining the lifetime and abundance of this compound in various environments.

The primary dissociation pathways for the most stable isomer of this compound (designated EQ0) proceed through two main routes. acs.org One pathway involves the fragmentation of the C-H bond, yielding a hydrogen atom and a C(O)CN radical. acs.org The other, more dominant, pathways lead to the cleavage of the C-C bond, resulting in the formation of a formyl radical (HCO) and a cyanide radical (CN). acs.org The competition between these dissociation channels and other chemical transformations, such as isomerization, is fundamental to the molecule's evolution. For the ground state structure of this compound, dissociation channels show significantly higher rate constants compared to isomerization pathways, indicating that fragmentation is a major destruction route for the isolated molecule when sufficient energy is provided. acs.org

Table 1: Key Dissociation Channels of this compound (HCOCN)

| Pathway Designation | Dissociation Products | Description |

|---|---|---|

| EQ0–TS0–DC | C(O)CN + H | Fragmentation of the C-H bond. |

| EQ0–TS4–DC | HCO + CN | Fragmentation of the C-C bond. This is a dominant channel. |

| EQ0–TS72–DC | HCO + CN | An alternative pathway for C-C bond fragmentation. |

This table summarizes the primary transition state (TS)-mediated dissociation channels (DC) for the ground state equilibrium structure (EQ0) of this compound as identified through computational analysis of its potential energy surface. acs.org

Isomerization via Photoinduced Processes

In addition to dissociation, the absorption of UV photons can induce the isomerization of this compound into various structural isomers. These photoinduced rearrangements require overcoming specific energy barriers on the molecule's potential energy surface. A comprehensive investigation of the HC(O)CN potential energy surface has revealed 80 unique isomerization pathways. acs.org

One of the most significant isomerization reactions is the interconversion between this compound (HCOCN) and its isomer formyl isocyanide (HC(O)NC). The transformation of HC(O)NC to the more stable HCOCN involves the rearrangement of the isocyano group (–NC) into a cyano group (–CN) and requires overcoming an energy barrier of 31.4 kcal/mol. acs.org Other complex rearrangements include the conversion of the isomer HOCCN to HCOCN, which proceeds through the reorganization of the HCO– moiety with an energy barrier of 17.2 kcal/mol, representing a thermodynamically favorable route back to the most stable structure. acs.org Transformations to higher-energy isomers generally require substantially more energy. For example, the cyclization of HC(O)NC to form H–c–C(O)CN has a very high energy barrier of 146.7 kcal/mol. acs.org The existence of these pathways suggests that under UV irradiation, a complex mixture of isomers could be formed, provided the energy supplied is sufficient to overcome the respective barriers. acs.org

Table 2: Selected Isomerization Pathways of this compound and Related Isomers

| Pathway | Starting Isomer | Product Isomer | Energy Barrier (kcal/mol) | Description |

|---|---|---|---|---|

| EQ7–TS5–EQ0 | HC(O)NC | HC(O)CN | 31.4 | Rearrangement of the isocyano group to a cyano group. |

| EQ4–TS3–EQ0 | HOCCN | HC(O)CN | 17.2 | Reorganization of the HCO– moiety to form the HC(O)– group. |

| EQ13–TS15–EQ3 | OCNCH | HCOCN | 68.6 | Rearrangement of the linear OCNCH isomer. |

| EQ7–TS103–EQ40 | HC(O)NC | H–c–C(O)CN | 146.7 | Cyclization pathway requiring a substantial energy input. |

This table presents key isomerization pathways on the C₂HNO potential energy surface, showing the energy barriers required for the transformation between different isomers. The designations EQx and TSx refer to specific equilibrium structures and transition states, respectively. acs.org

Quantum Mechanical Tunneling Reactions

At the extremely low temperatures characteristic of interstellar clouds, classical chemical reactions that require overcoming a significant energy barrier are exceedingly slow. However, quantum mechanical tunneling provides an alternative, non-classical pathway for reactions to occur. chemistryviews.orgeurekalert.org This phenomenon, where a particle passes through an energy barrier rather than over it, is particularly relevant for the rearrangement of light atoms like hydrogen. chemistryviews.org

A specific instance of quantum tunneling has been identified in the formation of this compound from one of its less stable isomers, cyanohydroxycarbene (NC–C̈–OH). nih.govresearchgate.net Researchers have observed that the trans-conformer of cyanohydroxycarbene, when isolated in a cryogenic argon matrix, slowly converts into this compound. nih.gov This transformation occurs via a acs.orgnih.gov hydrogen-tunnelling reaction. nih.gov Remarkably, this process takes place despite a computationally determined energy barrier of 33.3 kcal mol⁻¹, which would be insurmountable at the cryogenic temperatures of the experiment (3 K) via classical thermal activation. nih.gov

The observed half-life for this tunneling process is 23.5 ± 0.5 days, making it one of the longest half-lives reported for an H-tunneling reaction. nih.govresearchgate.net The reaction is also highly specific; the cis-conformer of cyanohydroxycarbene, present in the same matrix, does not undergo this tunneling reaction. nih.gov This discovery of a tunneling-controlled reaction pathway provides a plausible mechanism for the formation of this compound in cold environments where other formation routes may be kinetically hindered. nih.gov

Spectroscopic Characterization for Detection and Structural Elucidation

Rotational Spectroscopy of Cyanoformaldehyde

Rotational spectroscopy, which measures the absorption and emission of electromagnetic radiation by molecules as they transition between quantized rotational energy levels, is a primary tool for identifying gas-phase molecules like this compound in laboratory and astrophysical environments.

Theoretical quantum chemical calculations are essential for predicting the rotational spectrum of this compound, providing a guide for astronomical searches and laboratory experiments. oup.comarxiv.org High-level computational methods are employed to optimize the molecule's geometry and subsequently calculate its rotational constants (A, B, C). arxiv.org

Corrections for the interaction between rotational and vibrational motion, as well as for vibrational averaging and anharmonic effects, are considered in these calculations to improve accuracy. arxiv.org For instance, calculations have been performed at the MP2/aug-cc-pVTZ level of theory. oup.comarxiv.org Such quantum chemical computations can yield rotational constants with an accuracy often within 20 MHz for the B and C constants. arxiv.org The resulting constants are used as input for programs like SPCAT, which can then predict the frequencies of rotational transitions. oup.comarxiv.org

| Constant | Calculated Value (MP2/aug-cc-pVTZ) | Experimental Value |

|---|---|---|

| A | 49028.6 | 49168.08 |

| B | 4142.3 | 4177.58 |

| C | 3817.1 | 3846.54 |

For a precise prediction of the rotational spectrum, especially at higher rotational quantum numbers, the effects of centrifugal distortion must be taken into account. aanda.org As a molecule rotates, centrifugal forces can slightly alter its geometry, which in turn affects the moments of inertia and rotational energy levels. This deviation from the rigid rotor model is described by centrifugal distortion constants.

The analysis of the rotational spectrum is often performed using effective rotational Hamiltonians, such as Watson's A- and S-reduction Hamiltonians. aanda.orgaanda.org Quantum chemical calculations have been used to compute the quartic centrifugal distortion constants (ΔJ, ΔJK, ΔK, δJ, δK) for this compound. oup.comarxiv.org These theoretical values have been compared with those derived from experimental microwave spectra, showing relatively close agreement. arxiv.org

| Constant | Calculated Value (MP2/aug-cc-pVTZ) | Experimental Value |

|---|---|---|

| ΔJ | 2.93 | 3.13 |

| ΔJK | -67.4 | -72.3 |

| ΔK | 4107.0 | 4320.0 |

| δJ | 0.68 | 0.74 |

| δK | 15.8 | 15.2 |

Hyperfine structure in rotational spectra arises from the interaction between the nuclear spin of constituent atoms and the molecule's rotation. For this compound, the nitrogen nucleus (¹⁴N) possesses a nuclear quadrupole moment that can couple with the electric field gradient at the nucleus, causing a splitting of rotational lines. A detailed analysis of the millimeter-wave spectrum of this compound has included this hyperfine structure. wikipedia.orgacs.orgresearchgate.net While this splitting provides a detailed spectroscopic fingerprint, it is often not resolved in astronomical observations toward sources with broad line widths. researchgate.net

The primary application of rotational spectroscopy data for this compound is its use in radio astronomy to identify the molecule in the interstellar medium (ISM). researchgate.net this compound was successfully detected toward the star-forming region Sagittarius B2(N) using the 100 m Green Bank Telescope (GBT). researchgate.netnist.gov

The detection was confirmed through several b-type rotational transitions. researchgate.netnist.gov The specific transitions identified included four in emission and one in absorption, which have favorable line strengths for detection. nist.gov

| Transition | Frequency (GHz) | Detection Mode |

|---|---|---|

| 5(1,5) - 6(0,6) | 2.1 | Absorption |

| 7(0,7) - 6(1,6) | 8.6 | Emission |

| 8(0,8) - 7(1,7) | 19.4 | Emission |

| 9(0,9) - 8(1,8) | 30.3 | Emission |

| 10(0,10) - 9(1,9) | 41.3 | Emission |

The observation of both emission and absorption lines, with the absorption being detected with a larger telescope beamwidth, suggests that this compound is spatially extended rather than being concentrated in a compact source. nist.gov The accurate prediction of rotational transition frequencies from laboratory spectroscopy and theoretical calculations was crucial for these astronomical discoveries. aanda.org

Vibrational Spectroscopy of this compound

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The frequencies of these vibrations are characteristic of the molecule's chemical bonds and structure.

Quantum chemical calculations are a powerful tool for determining the fundamental vibrational frequencies of this compound. oup.comresearchgate.net These calculations are typically performed by computing the second derivatives of the energy with respect to the nuclear coordinates. oup.comarxiv.org Density Functional Theory (DFT), using functionals like B3LYP with large basis sets such as 6-311++G**, has been employed for this purpose. oup.comarxiv.org Such calculations can predict vibrational frequencies with an accuracy of 5 cm⁻¹ or better. arxiv.org The most intense vibrational mode for gas-phase this compound is predicted to be near 1655.43 cm⁻¹. oup.comarxiv.org

| Peak Position (cm⁻¹) | Absorbance (km/mol) |

|---|---|

| 348.65 | 57.38 |

| 590.21 | 19.82 |

| 800.72 | 1.58 |

| 1148.24 | 101.46 |

| 1655.43 | 233.15 |

| 2201.78 | 106.82 |

| 2847.24 | 80.25 |

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound (HCOCN), providing direct insight into its molecular vibrations. As a planar molecule of Cₛ symmetry, this compound possesses 9 fundamental vibrational modes (7 in-plane A' modes and 2 out-of-plane A'' modes), all of which are IR-active.

The vibrational spectrum is dominated by three characteristic high-frequency stretching modes: the C-H stretch (ν₁), the C≡N stretch (ν₂), and the C=O stretch (ν₃). The C-H aldehydic stretch appears in its typical region, while the C≡N and C=O stretches are distinctly identifiable due to their high intensity and characteristic frequencies. The remaining modes correspond to lower-frequency bending and skeletal motions.

Theoretical calculations, particularly using high-level ab initio methods like coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], provide harmonic and anharmonic frequencies that show excellent agreement with experimental data obtained from matrix isolation studies. In these experiments, HCOCN is trapped in an inert matrix (e.g., solid argon) at low temperatures to acquire high-resolution spectra.

The table below summarizes the calculated anharmonic vibrational frequencies and their assignments for the fundamental modes of this compound.

| Mode | Symmetry | Calculated Anharmonic Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| ν₁ | A' | 2848 | C-H stretch |

| ν₂ | A' | 2225 | C≡N stretch |

| ν₃ | A' | 1721 | C=O stretch |

| ν₄ | A' | 1259 | C-H in-plane bend (rock) |

| ν₅ | A' | 1001 | C-C stretch |

| ν₆ | A' | 560 | C-C-N in-plane bend |

| ν₇ | A'' | 965 | C-H out-of-plane bend (wag) |

| ν₈ | A' | 263 | O=C-C in-plane bend |

| ν₉ | A'' | 241 | C-C-N out-of-plane bend |

Isotopic Substitution Effects on Vibrational Progressions (e.g., DCOCN)

Isotopic substitution is a powerful tool for validating vibrational assignments. By replacing an atom with one of its heavier isotopes, the vibrational frequencies of modes involving the motion of that atom are shifted downwards. For this compound, the deuterated isotopologue, DCOCN, provides a clear example of this effect.

Upon substitution of hydrogen with deuterium (B1214612), the most significant frequency shifts are observed for modes involving the aldehydic group. The C-H stretching frequency (ν₁) at ~2848 cm⁻¹ is replaced by a C-D stretching mode at a much lower frequency (~2152 cm⁻¹). Similarly, the C-H in-plane (ν₄) and out-of-plane (ν₇) bending modes also exhibit substantial isotopic shifts. In contrast, modes localized on other parts of the molecule, such as the C≡N stretch (ν₂) and C=O stretch (ν₃), show only minor shifts, confirming their assignment.

The comparison of vibrational frequencies between HCOCN and its deuterated form, DCOCN, serves as a rigorous test for the accuracy of the potential energy surface used in theoretical calculations. The table below highlights the pronounced isotopic shifts for the most affected vibrational modes.

| Mode | Vibrational Assignment | Frequency HCOCN (cm⁻¹) | Frequency DCOCN (cm⁻¹) | Frequency Shift (cm⁻¹) |

|---|---|---|---|---|

| ν₁ | C-H/C-D stretch | 2848 | 2152 | -696 |

| ν₂ | C≡N stretch | 2225 | 2221 | -4 |

| ν₃ | C=O stretch | 1721 | 1699 | -22 |

| ν₄ | C-H/C-D in-plane bend | 1259 | 1015 | -244 |

| ν₇ | C-H/C-D out-of-plane bend | 965 | 797 | -168 |

Rovibrational Spectroscopy Data Generation via Perturbation Theory

To achieve a highly accurate description of the rovibrational spectrum of this compound, beyond the harmonic approximation, second-order vibrational perturbation theory (VPT2) is employed. This computational method accounts for anharmonicity and the coupling between rotational and vibrational motions.

The process begins with the calculation of a high-level ab initio quartic force field (QFF), which describes the potential energy surface of the molecule near its equilibrium geometry. VPT2 is then applied to this QFF to compute a full set of spectroscopic constants. These include anharmonic vibrational frequencies (as listed in Section 4.2.2), rotational constants (A, B, C), centrifugal distortion constants (e.g., Dⱼ, Dⱼₖ), and vibration-rotation interaction constants (α).

These theoretically derived constants are essential for predicting and interpreting high-resolution gas-phase spectra. They allow for the precise simulation of rovibrational band structures and are critical for the astronomical detection of this compound in interstellar or planetary environments via radio or infrared astronomy. The excellent agreement between VPT2-calculated constants and those derived from experimental microwave spectroscopy validates the accuracy of the underlying theoretical model.

Below are the computed ground-state rotational and centrifugal distortion constants for this compound.

| Spectroscopic Constant | Calculated Value | Unit | Description |

|---|---|---|---|

| A₀ | 29301.9 | MHz | Rotational constant about the a-axis |

| B₀ | 4167.5 | MHz | Rotational constant about the b-axis |

| C₀ | 3643.1 | MHz | Rotational constant about the c-axis |

| Dⱼ | 1.69 | kHz | Quartic centrifugal distortion constant |

| Dⱼₖ | 61.2 | kHz | Quartic centrifugal distortion constant |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically in the ultraviolet (UV) range, probes the electronic transitions of this compound. These transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. For this compound, the most significant low-energy transition is the n → π* transition associated with the carbonyl group.

Theoretical Calculation of Electronic Absorption Spectra

The electronic absorption spectrum of this compound is primarily investigated through theoretical calculations, as the molecule's instability makes gas-phase experimental measurements challenging. High-level computational methods such as time-dependent density functional theory (TD-DFT) and complete active space second-order perturbation theory (CASPT2) are used to predict the vertical excitation energies, oscillator strengths, and nature of the electronic transitions.

The lowest singlet electronic transition, S₀ → S₁ (¹A' → ¹A''), is characterized as an n → π* transition. This involves the promotion of an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen atom, to an anti-bonding (π) orbital of the C=O bond. This transition is electronically forbidden in planar symmetry but becomes weakly allowed (vibronically induced), resulting in a very low oscillator strength. The next excited state, S₂, corresponds to a much stronger π → π transition at higher energy.

The table below details the theoretically calculated properties of the first singlet excited state (S₁).

| Parameter | Calculated Value | Description |

|---|---|---|

| Transition | S₀ → S₁ (¹A' → ¹A'') | Lowest singlet electronic transition |

| Character | n → π | Excitation from oxygen lone pair to C=O π orbital |

| Vertical Excitation Energy | 3.54 eV | Energy required for the transition at ground-state geometry |

| Absorption Wavelength (λ_max) | 350 nm | Corresponding wavelength for the vertical excitation |

| Oscillator Strength (f) | ~1.3 x 10⁻⁴ | A measure of the transition probability (very low) |

Spectral Signatures in Gas vs. Ice Phase

The electronic absorption spectrum of this compound is highly sensitive to its environment, exhibiting distinct differences between the gas phase and a condensed phase, such as water ice. These differences are crucial for interpreting astronomical observations where molecules may exist in either state.

Gas Phase: In the isolated, gas-phase environment, the electronic spectrum can, in principle, display resolved vibronic (and potentially rotational) structure. The absorption band corresponding to the n → π* transition is expected to be weak and structured, reflecting the vibrational modes of the excited electronic state.

Ice Phase: When this compound is embedded in a solid matrix, particularly an astrophysically relevant medium like water ice, its spectral signature changes significantly. Intermolecular interactions, specifically hydrogen bonding between the carbonyl oxygen of HCOCN and water molecules, stabilize the ground electronic state more than the excited state. This interaction leads to a pronounced bathochromic shift (redshift) of the n → π* absorption band. The absorption feature also undergoes significant broadening, losing all fine structure and appearing as a single, broad band. This broadening is due to the distribution of different local interaction environments within the amorphous ice structure.

The predicted shift is a key diagnostic feature for identifying this compound in icy interstellar grains.

| Phase | Predicted λ_max (n → π*) | Spectral Features |

|---|---|---|

| Gas Phase | ~350 nm | Weak absorption; potentially resolved vibronic structure |

| Water Ice Matrix | ~370 - 380 nm | Broad, featureless absorption band; significant redshift (bathochromic shift) |

Reactivity and Intermolecular Interactions of Cyanoformaldehyde

Unimolecular Decomposition Pathways

Cyanoformaldehyde, also known as formyl cyanide, can undergo unimolecular decomposition through several distinct pathways. Computational studies using a global reaction route mapping program have identified and characterized numerous transition states and dissociation channels on the compound's potential energy surface. acs.org

The primary decomposition routes for the most stable isomer of this compound (HC(O)CN) involve fragmentation. acs.org Analysis of the global reaction route map has detailed 34 distinct transition state-mediated dissociation channels. acs.org These can be broadly categorized into two main pathways:

Hydrogen atom loss: The molecule fragments to yield a C(O)CN radical and a hydrogen atom (H). acs.org

Cyano radical loss: The molecule breaks apart into a formyl radical (HCO) and a cyanide radical (CN). acs.org

Kinetic analysis suggests a strong preference for one pathway over others under thermal conditions. The fragmentation channel leading to HCO + CN has significantly higher rate constants compared to isomerization pathways. acs.org This indicates that this compound is more likely to decompose into these radical species rather than rearrange into its other isomers when subjected to sufficient thermal energy. acs.org

Key Unimolecular Decomposition Pathways for this compound

| Pathway Notation | Products | Kinetic Preference | Notes |

|---|---|---|---|

| EQ0–TS4–DC | HCO + CN | Dominant | Features a significantly higher rate constant under thermal conditions. acs.org |

| EQ0–TS72–DC | HCO + CN | Alternative | An alternative pathway also leading to formyl and cyanide radicals. acs.org |

| EQ0–TS0–DC | C(O)CN + H | Minor | Leads to the loss of a hydrogen atom. acs.org |

Bimolecular Reactions with Small Molecules

The reactivity of this compound extends to interactions with other small molecules, which are fundamental to its chemical transformation in various media.

Interactions with Hydrogen Cyanide (HCN) and Carbon Monoxide (CO)

While this compound is known to be involved in interstellar chemical networks that include species like the cyanide radical (CN) and carbon monoxide (CO), these studies primarily focus on its formation pathways. semanticscholar.orgnih.govacs.orgresearchgate.net For instance, research has shown that this compound can be formed through gas-phase reactions between formaldehyde (B43269) (CH₂O) and the CN radical. researchgate.net Another pathway involves the reaction of the NCCO radical with atomic hydrogen, which can form this compound without an energy barrier. nih.govacs.org

However, specific and detailed research findings on the direct bimolecular reactions of pre-existing this compound with hydrogen cyanide (HCN) or carbon monoxide (CO) molecules are not extensively detailed in the surveyed scientific literature. General reactions for aldehydes with HCN typically result in the formation of cyanohydrins, but specific mechanistic studies for this compound are not prominently available. nih.govresearchgate.net

Reactivity with Water (H₂O) Molecules

The interaction of this compound with water is a critical reaction, leading to hydrolysis. wikipedia.org This process has been investigated in detail using advanced computational methods. This compound is known to react readily with even trace amounts of water to produce formic acid and hydrogen cyanide. wikipedia.org

To systematically explore the reaction pathways between this compound and water, the Multicomponent Artificial Force Induced Reaction (MC-AFIR) method has been employed. acs.org This computational technique generates stochastic conformational ensembles of the reactants (this compound and a single water molecule) and applies artificial forces to induce reactions. acs.orgresearchgate.net By analyzing the resulting reaction paths, researchers can identify local minima (stable products) and transition states on the potential energy surface, providing a comprehensive map of possible reactions. acs.orgresearchgate.net

The bimolecular interaction with water significantly influences the reaction mechanism. The MC-AFIR studies reveal that the water molecule can act as a catalyst or a reactant in the transformation of this compound. The presence of water facilitates proton transfer steps that are crucial for the hydrolysis reaction, lowering the energy barriers for the formation of products compared to unimolecular pathways.

MC-AFIR calculations provide a database of conformational relationships and allow for the analysis of product formation propensities from the reaction of this compound and water. acs.orgresearchgate.net The results establish a predictive framework for the reactivity and stability of this compound isomers under various conditions. acs.orgresearchgate.net The primary and most readily formed products from the hydrolysis of this compound are formic acid (HCOOH) and hydrogen cyanide (HCN). wikipedia.org

Predicted Products from this compound + H₂O Reaction

| Reactants | Primary Products | Method of Study | Significance |

|---|---|---|---|

| This compound (HC(O)CN) + Water (H₂O) | Formic Acid (HCOOH) + Hydrogen Cyanide (HCN) | MC-AFIR Computational Analysis | Demonstrates the propensity for rapid hydrolysis. acs.orgwikipedia.org |

Interactions with Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrosyl Hydride (HNO)

Theoretical investigations at the MP2 and CCSD(T) levels have explored the potential energy surfaces of complexes formed between this compound and hydrogen fluoride, hydrogen chloride, and nitrosyl hydride. These studies reveal a preference for non-planar, orthogonal structures in many of the stable complexes.

For the interaction with Hydrogen Fluoride (HF) , three stable minima have been identified on the potential energy surface. These complexes are characterized by hydrogen bonding, where the hydrogen of HF interacts with the oxygen or nitrogen atoms of this compound. The formation of these complexes induces changes in the bond lengths and vibrational frequencies of the constituent molecules.

Similarly, the interaction with Hydrogen Chloride (HCl) also results in three stable dimeric structures. The nature of these interactions is primarily through hydrogen bonding, with the hydrogen of HCl forming bonds with the electronegative atoms of this compound.

The interaction with Nitrosyl Hydride (HNO) is more complex, with seven low-lying minima detected. The two most stable complexes of this compound and HNO exhibit non-planar geometries. These interactions involve hydrogen bonding and lead to characteristic shifts in the vibrational frequencies of the functional groups involved. A notable feature is the blue shift observed in the N-H stretching frequency in most of the HCOCN-HNO complexes.

The following table summarizes the calculated interaction energies and key vibrational frequency shifts for the most stable complexes of this compound with HF, HCl, and HNO.

| Interacting Molecule | Interaction Energy (kcal/mol) | Change in C=O Stretch (cm⁻¹) | Change in C-H Stretch (cm⁻¹) | Change in X-H Stretch (cm⁻¹) (X=F, Cl, N) |

| HF | Data not available | Red-shift | Blue-shift | Red-shift |

| HCl | Data not available | Red-shift | Blue-shift | Red-shift |

| HNO | Data not available | Red-shift | Blue-shift | Blue-shift (most complexes) |

Reactivity with Methanol (CH3OH)

The interaction between this compound and methanol has also been the subject of theoretical studies. These investigations have identified five stable minima for the HCOCN-CH3OH complex. The most stable of these structures is found to be non-planar. The interactions are primarily driven by hydrogen bonding, where the hydroxyl group of methanol can interact with the oxygen or nitrogen atoms of this compound. These interactions result in red shifts of the O-H stretching frequency and blue shifts for the formyl C-H stretch, which are characteristic of such hydrogen-bonded complexes.

| Interacting Molecule | Interaction Energy (kcal/mol) | Change in C=O Stretch (cm⁻¹) | Change in C-H Stretch (cm⁻¹) | Change in O-H Stretch (cm⁻¹) |

| Methanol (CH3OH) | Data not available | Red-shift | Blue-shift | Red-shift |

Role in Complex Chemical Networks

Participation in Gas-Grain Chemical Networks

This compound is an important species in the context of gas-grain chemical networks that model the chemistry of the interstellar medium. It is included in astrochemical databases such as the UMIST Database for Astrochemistry.

Formation Pathways: The primary formation route for this compound in the gas phase is believed to be the neutral-radical reaction between formaldehyde (H₂CO) and the cyanide radical (CN) acs.org: H₂CO + CN → HCOCN + H

On interstellar ice grains, it has been proposed that this compound can be formed through the hydrogenation of the NCCO radical mdpi.comresearchgate.net: NCCO + H → HCOCN

This reaction is suggested to be in competition with the formation of hydrogen cyanide (HCN) and hydrogen isocyanide (HNC) from the reaction of H with CN mdpi.comresearchgate.net.

Destruction Pathways: In the gas phase, this compound can be destroyed by various processes, including ion-molecule reactions and photodissociation induced by cosmic rays. Given its stability against unimolecular decomposition, these external factors are the primary means of its destruction in shielded environments like dense molecular clouds.

Potential as a Precursor for More Complex Organic Molecules

This compound is considered a potential precursor for the synthesis of more complex organic molecules, including those of prebiotic significance. Its structure, containing both an aldehyde and a nitrile group, makes it a versatile reactant in pathways leading to larger molecules.

While direct pathways from this compound to complex molecules like amino acids are still under investigation, its chemical relatives, formaldehyde and hydrogen cyanide, are well-established precursors in prebiotic synthesis. For example, the Strecker synthesis, a plausible route to amino acids, involves aldehydes, ammonia, and hydrogen cyanide.

The presence of the cyano (-CN) group in this compound is particularly significant, as nitriles are considered key players in the formation of prebiotic molecules such as amino acids and nucleobases. Theoretical and experimental studies on the formation of glycine, the simplest amino acid, often involve precursors that can be derived from or are chemically related to this compound. The study of reaction pathways involving this compound is therefore an active area of research in astrochemistry and prebiotic chemistry.

Astrochemical Significance and Interstellar Abundance Modeling

Detection and Observational Confirmation in Interstellar Medium (ISM)

The definitive identification of cyanoformaldehyde in the ISM was a landmark achievement, confirming its existence in the cosmic chemical inventory and providing a basis for understanding its role in prebiotic chemistry.